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Compound of Interest

2-Methyl-1H-imidazo[4,5-
Compound Name:
hjquinoline

Cat. No.: B568404

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1H-imidazo[4,5-
h]quinoline

Disclaimer: Direct mass spectrometry data for 2-Methyl-1H-imidazo[4,5-h]quinoline is not
readily available in the reviewed literature. The information presented in this guide, including
fragmentation patterns and quantitative data, is based on the analysis of structurally related
compounds such as quinoline, imidazole, and their derivatives. This guide serves as a
predictive framework for researchers and scientists.

Introduction

2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic aromatic compound belonging to the
imidazoquinoline family. These compounds are of significant interest in medicinal chemistry
and drug development due to their diverse biological activities. Mass spectrometry is a critical
analytical technique for the structural elucidation and quantification of such molecules. This
guide provides a comprehensive overview of the expected mass spectrometric behavior of 2-
Methyl-1H-imidazo[4,5-h]quinoline, detailed experimental protocols, and a proposed
fragmentation pathway.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline is anticipated to
yield a prominent protonated molecular ion, [M+H]*, and a series of characteristic fragment
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ions. The fragmentation is expected to be influenced by the stable quinoline and imidazole ring
systems.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion
and key fragment ions of 2-Methyl-1H-imidazo[4,5-h]quinoline in positive ion mode mass

spectrometry.
Proposed
lon Proposed Formula Calculated m/z .
Fragmentation
Protonated molecular
[M+H]*+ [C11H10N3]* 184.09 )
on
Loss of a methyl
[M+H - H2CN]* [C1oHsNz]* 156.07 radical followed by

HCN

Loss of hydrogen
[M+H - HCN]* [C1oH9N2]* 157.08 cyanide from the

quinoline ring

Loss of a methyl
[M+H - CHs]* [C1oH7N3]* 169.07 _
radical

Proposed Fragmentation Pathway

The fragmentation of the protonated 2-Methyl-1H-imidazo[4,5-h]quinoline molecule is likely
initiated by the loss of stable neutral molecules such as hydrogen cyanide (HCN) from the
quinoline moiety, a common fragmentation pathway for quinoline-containing compounds[1][2].
The imidazole ring itself is generally stable, with fragmentation often involving its
substituents[3]. Subsequent fragmentation may involve the loss of the methyl group.
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[C1oHoN2]*
)' m/z = 157.08
[C11H10N3]*
[C10HsN2]*
m/z = 156.07
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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